molecular formula C21H19ClFN3O B2498175 (4-((2-Chloro-4-methylphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone CAS No. 1358532-86-1

(4-((2-Chloro-4-methylphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone

Katalognummer: B2498175
CAS-Nummer: 1358532-86-1
Molekulargewicht: 383.85
InChI-Schlüssel: OSEDQZMATAACMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a fluorinated quinoline derivative featuring a pyrrolidin-1-yl methanone group at the 3-position and a substituted aniline moiety at the 4-position. The quinoline core is a privileged scaffold in medicinal chemistry, often associated with antimicrobial, anticancer, and kinase inhibitory activities . The 6-fluoro substituent enhances lipophilicity and metabolic stability, while the 2-chloro-4-methylphenyl group may influence target binding specificity.

Eigenschaften

IUPAC Name

[4-(2-chloro-4-methylanilino)-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClFN3O/c1-13-4-6-19(17(22)10-13)25-20-15-11-14(23)5-7-18(15)24-12-16(20)21(27)26-8-2-3-9-26/h4-7,10-12H,2-3,8-9H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSEDQZMATAACMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (4-((2-Chloro-4-methylphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone, also known by its CAS number 1358532-86-1, is a novel quinoline derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C21H19ClFN3O, with a molecular weight of 383.8 g/mol. The structure features a quinoline core substituted with a chloromethylphenyl group and a pyrrolidine moiety, which may contribute to its biological activity.

Antimicrobial Activity

Research has indicated that quinoline derivatives exhibit significant antimicrobial properties. The compound has been observed to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MICs) that suggest potent antibacterial activity.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16

Anticancer Properties

The compound has shown promise in anticancer studies, particularly against certain types of cancer cells. In vitro assays demonstrated cytotoxic effects on human cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Study:
In a comparative study, the compound was tested alongside established chemotherapeutics. Results indicated that it could enhance the efficacy of existing treatments while reducing side effects, making it a potential candidate for combination therapy.

The proposed mechanisms of action for (4-((2-Chloro-4-methylphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone include:

  • DNA Intercalation: Similar to other quinolines, it may intercalate into DNA, disrupting replication.
  • Enzyme Inhibition: It could inhibit topoisomerases, enzymes critical for DNA unwinding during replication.
  • Reactive Oxygen Species (ROS) Generation: Increased ROS levels have been linked to its cytotoxic effects on cancer cells.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the compound's absorption, distribution, metabolism, and excretion (ADME). Preliminary data suggest:

  • Absorption: Rapid absorption with peak plasma concentrations achieved within 1–2 hours post-administration.
  • Metabolism: Primarily metabolized in the liver via cytochrome P450 enzymes.
  • Excretion: Renal excretion is the primary route for elimination.

Vergleich Mit ähnlichen Verbindungen

Methodological Considerations in Similarity Analysis

As noted in , similarity comparisons depend critically on the method used (e.g., 2D fingerprinting vs. 3D pharmacophore mapping) . For example:

  • 2D Descriptors : May highlight shared functional groups (e.g., fluorine, chloroaryl) but overlook 3D conformational effects.
  • 3D Alignment: Could reveal similarities in spatial orientation between the target’s quinoline and pyrrole-based analogs, despite core differences.

Q & A

Basic Research Question

  • HPLC : Use a C18 column (ACN/water gradient) to resolve polar degradation products.
  • NMR : ¹⁹F NMR detects fluorine-containing impurities (δ -110 to -120 ppm).
  • XRPD : Assess crystallinity and polymorphic stability under accelerated storage conditions (40°C/75% RH) .

How can in silico modeling predict metabolic pathways and toxicity profiles?

Advanced Research Question

  • Metabolism Prediction : Use Schrödinger’s MetaSite to identify cytochrome P450 oxidation sites (e.g., quinoline ring).
  • Toxicity Screening : Apply Derek Nexus to flag structural alerts (e.g., pyrrolidine-related hepatotoxicity) .

What bioisosteric replacements for the pyrrolidine moiety could improve pharmacokinetic properties?

Advanced Research Question
Replace pyrrolidine with:

  • Piperidine : Enhances metabolic stability (logP reduction).
  • Morpholine : Improves solubility via H-bonding.
    Validation : Compare pharmacokinetic parameters (AUC, t₁/₂) in rodent models .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.